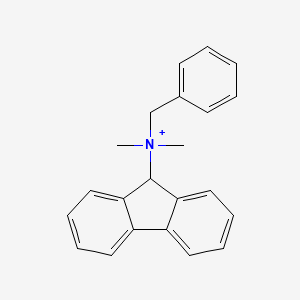![molecular formula C10H16AlN B14721477 2-[(Diethylalumanyl)methyl]pyridine CAS No. 14032-25-8](/img/structure/B14721477.png)
2-[(Diethylalumanyl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diethylalumanyl)methyl]pyridine is an organometallic compound that features a pyridine ring substituted with a diethylaluminum group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylalumanyl)methyl]pyridine typically involves the reaction of pyridine with diethylaluminum chloride. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive aluminum compound from reacting with moisture or oxygen. The reaction is usually performed in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Diethylalumanyl)methyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxides.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The diethylaluminum group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Hydrogen gas or hydride donors can be used.
Substitution: Halogenated compounds or other electrophiles can react with the aluminum center.
Major Products Formed
Oxidation: Aluminum oxides and pyridine derivatives.
Reduction: Reduced organic compounds and aluminum hydrides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(Diethylalumanyl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its potential as a catalyst in biochemical reactions is being explored.
Medicine: Research is ongoing into its use in drug synthesis and as a potential therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Diethylalumanyl)methyl]pyridine involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as bond formation or cleavage. The pyridine ring can also participate in π-π interactions, stabilizing transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simple methyl-substituted pyridine.
2-Pyridylaluminum Compounds: Other aluminum-substituted pyridines.
Pyridine Derivatives: Various functionalized pyridines with different substituents.
Uniqueness
2-[(Diethylalumanyl)methyl]pyridine is unique due to the presence of the diethylaluminum group, which imparts distinct reactivity and catalytic properties. This makes it valuable in applications where traditional pyridine derivatives may not be effective.
Properties
CAS No. |
14032-25-8 |
|---|---|
Molecular Formula |
C10H16AlN |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
diethyl(pyridin-2-ylmethyl)alumane |
InChI |
InChI=1S/C6H6N.2C2H5.Al/c1-6-4-2-3-5-7-6;2*1-2;/h2-5H,1H2;2*1H2,2H3; |
InChI Key |
SKEVQNXMEWFFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al](CC)CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



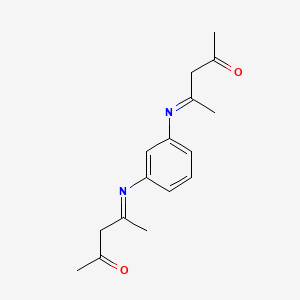
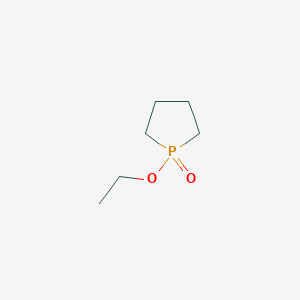
![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
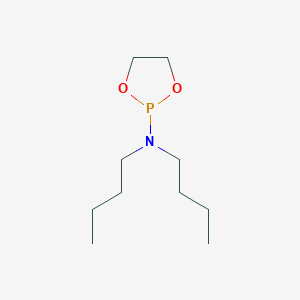
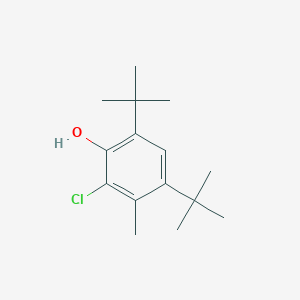
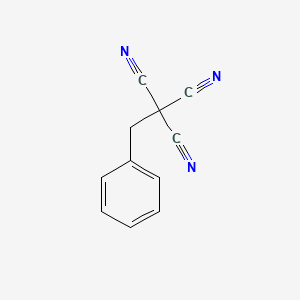


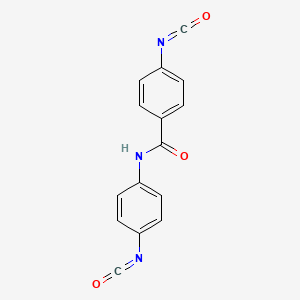
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
